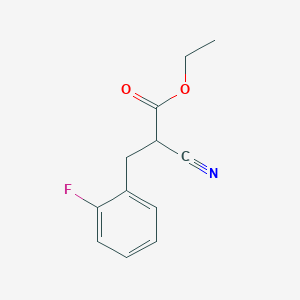

Ethyl 2-cyano-3-(2-fluorophenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3-(2-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSSNXKQLCXYJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Ethyl 2 Cyano 3 2 Fluorophenyl Propanoate

Direct Synthesis Approaches to Ethyl 2-Cyano-3-(2-fluorophenyl)propanoate

The most direct and widely employed synthetic route to this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, Ethyl cyanoacetate (B8463686), with an aldehyde, 2-fluorobenzaldehyde (B47322).

The fundamental reaction pathway involves the reaction between 2-fluorobenzaldehyde and Ethyl cyanoacetate. The core of this pathway is the formation of a new carbon-carbon double bond, yielding the α,β-unsaturated product. The reaction is typically facilitated by a basic catalyst, which deprotonates the Ethyl cyanoacetate to form a nucleophilic enolate ion. This ion then attacks the carbonyl carbon of 2-fluorobenzaldehyde, followed by a dehydration step to yield the final product. The general scheme for this pathway is a cornerstone in the synthesis of numerous cyanoacrylate derivatives. scielo.org.mxcas.cz

Significant research has been directed towards optimizing the synthesis of α-cyano-β-aryl propanoates to improve yields, reduce reaction times, and employ more environmentally benign conditions. A variety of catalytic systems have been explored, moving from classical bases to advanced organocatalysts and nanomaterials.

For instance, triphenylphosphine (B44618) has been demonstrated as an effective catalyst for the Knoevenagel condensation under mild, solvent-free conditions, often enhanced by microwave irradiation. organic-chemistry.org This method is applicable to a wide range of aldehydes and produces olefins in excellent yields. organic-chemistry.org Another approach utilizes a composite system of N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), water, and 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgrsc.org This system acts as both the solvent and catalyst, promoting the reaction at moderate temperatures (e.g., 50 °C) and allowing for catalyst recycling. rsc.orgrsc.org More recently, novel catalysts such as ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been developed for base-free Knoevenagel condensations, offering high yields in short reaction times. oiccpress.com

| Catalytic System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Triphenylphosphine (TPP) | Solvent-free, optional microwave irradiation | Mild conditions, high yields, high stereoselectivity, operational simplicity | organic-chemistry.org |

| [HyEtPy]Cl–H₂O–DABCO | 50 °C | Eco-friendly, recyclable catalyst-solvent system, good to excellent yields (83-99%) | rsc.orgrsc.org |

| Diisopropylethylammonium acetate (B1210297) (DIPEAc) | MDC solvent, reflux temperature | Short reaction times, broad substrate scope, high yields | scielo.org.mx |

| Nano-Fe₃O₄@EA | Base-free | High yield, short reaction time, simple procedure | oiccpress.com |

Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions in the Synthesis of α-Cyano-β-Aryl Propanoates

The Knoevenagel condensation is a versatile and powerful tool for forming C-C bonds and is broadly applicable to the synthesis of α-cyano-β-aryl propanoates. Its utility stems from its reliability and the wide availability of starting materials.

The Knoevenagel condensation exhibits a broad substrate scope, accommodating a wide variety of substituted aromatic aldehydes. The reaction proceeds efficiently with aldehydes bearing both electron-donating groups (e.g., -OMe, -Me) and electron-withdrawing groups (e.g., -NO₂, -Cl, -CN). scielo.org.mxrsc.org Studies have shown that electron-deficient aldehydes often provide excellent yields. organic-chemistry.orgrsc.org For example, using diisopropylethylammonium acetate (DIPEAc) as a catalyst, various substituted aromatic aldehydes react with Ethyl cyanoacetate to give the corresponding cyanoacrylates in high yields. scielo.org.mx

In many cases, the reaction exhibits high stereoselectivity, predominantly forming the (E)-isomer. The use of triphenylphosphine as a catalyst, for example, affords olefins with high (E)-geometry. organic-chemistry.org

| Aldehyde Substituent | Product Yield | Reference |

|---|---|---|

| 4-OCH₃ | 96% | scielo.org.mx |

| 4-CH₃ | 92% | scielo.org.mx |

| 4-Cl | 94% | scielo.org.mx |

| 4-NO₂ | 95% | scielo.org.mx |

| 2-Thiophenyl | 91% | scielo.org.mx |

Catalyst design for the Knoevenagel condensation has evolved significantly. Traditional methods often employ basic catalysts like sodium ethoxide in ethanol. cas.cz However, to achieve milder conditions and greater efficiency, various organocatalysts have been developed. Amine-based catalysts such as DABCO and DIPEAc are highly effective. scielo.org.mxrsc.org

The general mechanism for the base-catalyzed Knoevenagel condensation begins with the deprotonation of the active methylene compound (Ethyl cyanoacetate) by the base to form a resonance-stabilized carbanion. rsc.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate is an alkoxide, which is subsequently protonated. The final step is the elimination of a water molecule (dehydration), typically base-catalyzed, to form the α,β-unsaturated product. scielo.org.mx The formation of a hydrogen bond between the catalyst or solvent and the aldehyde's carbonyl group can accelerate the reaction by increasing the carbonyl carbon's electrophilicity. rsc.orgrsc.org

Esterification Techniques for Structurally Related Fluorophenyl-Containing Carboxylic Acid Derivatives

While the primary synthesis of this compound involves condensation, esterification is a crucial reaction for synthesizing structurally related compounds, particularly when starting from a carboxylic acid derivative. This is relevant for producing esters from various fluorophenyl-containing carboxylic acids.

The classic method for this transformation is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions (e.g., H₂SO₄, TsOH). masterorganicchemistry.com This is an equilibrium-driven process, and the reaction is typically pushed towards the product by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

More advanced and specialized methods have been developed for the esterification of fluorinated aromatic carboxylic acids. For example, the metal-organic framework UiO-66-NH₂ has been used as a heterogeneous catalyst for the methyl esterification of fluorobenzoic acids with methanol, significantly reducing reaction times compared to traditional methods. rsc.orgresearchgate.net Another modern approach involves the use of XtalFluor-E to mediate the direct esterification of a broad range of carboxylic acids, including aromatic substrates, with polyfluorinated alcohols, yielding the corresponding esters in moderate to excellent yields. researchgate.net

Advanced Fischer Esterification Protocols for Amino Acid Derivatives

The Fischer-Speier esterification, or Fischer esterification, is a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.org The reaction is an equilibrium process, and strategies to drive it towards the ester product include using a large excess of the alcohol or removing water as it is formed. masterorganicchemistry.com Typical acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), often conducted under reflux conditions. pearson.com

While the direct precursor to this compound is not a standard amino acid, the principles of esterifying functionalized carboxylic acids are highly relevant. Advanced protocols focus on overcoming the challenges posed by sensitive functional groups and improving reaction efficiency. Modern catalysts have been developed to offer milder conditions and greater selectivity. These include:

Lewis Acids: Salts such as scandium(III) or lanthanide(III) triflates and hafnium(IV) or zirconium(IV) salts have been employed as recyclable and efficient catalysts for direct esterification. organic-chemistry.org

Solid-Supported Catalysts: Using solid acids like silica (B1680970) chloride or graphene oxide simplifies product purification, as the catalyst can be filtered off and potentially reused. organic-chemistry.org

Microwave-Assisted Esterification: Microwave irradiation has been shown to dramatically reduce reaction times for the esterification of amino acids and other carboxylic acids, often in solvent-free conditions. scirp.orgnih.gov This technique accelerates the reaction by efficiently transferring energy to the polar reactants. scirp.org

These advanced methods offer significant improvements over traditional Fischer esterification by reducing the need for large excesses of reagents, shortening reaction times, and simplifying workup procedures. scirp.orgnih.gov

Chemo- and Regioselective Esterifications of Functionalized Precursors

Chemoselectivity is crucial when dealing with multifunctional molecules like the precursor 2-cyano-3-(2-fluorophenyl)propanoic acid. The goal is to selectively esterify the carboxylic acid group without inducing reactions at the nitrile or the fluorinated aromatic ring.

Imidazole carbamates have emerged as highly chemoselective reagents for esterification. organic-chemistry.org They offer a safer alternative to hazardous reagents like diazomethane (B1218177) and can convert a wide variety of carboxylic acids into their corresponding esters in high yields. organic-chemistry.org Mechanistic studies indicate that the reaction proceeds through an acylimidazole intermediate. organic-chemistry.org The process is practical, often requiring only a simple aqueous workup for purification. organic-chemistry.org

The development of chemo- and regioselective methods is a continuous area of research, aiming to provide synthetic routes that are both efficient and tolerant of a wide range of functional groups, which is essential for the synthesis of complex molecules like this compound. nih.govrsc.org

Multicomponent Reactions Incorporating the 2-Fluorophenyl Moiety for Propanoate Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov For the synthesis of this compound, the most direct and analogous reaction is the Knoevenagel condensation.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst like piperidine. chemrxiv.org In the context of the target molecule, this would involve the reaction of 2-fluorobenzaldehyde with ethyl cyanoacetate. While traditionally viewed as a two-component condensation, it is a foundational step in many MCRs. For instance, a subsequent Michael addition or other cyclization reaction involving a third component would classify it as an MCR. nih.gov

Researchers have developed one-pot, three-component protocols for synthesizing structurally related compounds. For example, the synthesis of various heterocyclic compounds often starts with a Knoevenagel adduct which then reacts with a third component in the same pot. mdpi.comrsc.org One approach to synthesizing a propanoate derivative via an MCR could involve a Mannich-like reaction between an aldehyde, an amine, and a glyoxylate (B1226380) derivative under Barbier conditions. acs.org Another example is the Doebner reaction, which synthesizes quinolines from an aromatic amine, an aldehyde, and pyruvic acid, showcasing how MCRs can assemble complex molecules from simple precursors. nih.gov

The application of MCRs provides a powerful strategy for the rapid and efficient assembly of complex molecules like this compound and its derivatives from readily available starting materials. mdpi.comnottingham.ac.uk

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. dergipark.org.tr This approach is increasingly important in the synthesis of fine chemicals and pharmaceuticals. researchgate.net Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. dergipark.org.tr

For the synthesis of this compound, likely via a Knoevenagel condensation, several green chemistry principles can be applied to improve its environmental footprint. patsnap.comeurekaselect.com

Solvent-Free and Aqueous Reaction Media Studies

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents. Research has demonstrated the feasibility of performing Knoevenagel condensations and Wittig reactions under solvent-free conditions. semanticscholar.orgresearchgate.net These reactions can be conducted by mixing solid reactants or by reacting a solid with a liquid aldehyde, often with gentle heating to melt the reactants. semanticscholar.org

Alternatively, water can be used as a green solvent. The synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been successfully achieved in water under ultrasonic irradiation, demonstrating that aqueous media can be effective for multicomponent reactions. nih.gov For the Knoevenagel condensation, using a sodium chloride solution as the solvent has also been reported to give high yields. eurekaselect.com

| Reaction Type | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Ethanol | Reflux | Good to High | researchgate.net |

| Wittig Reaction | Solvent-Free | Melt | High | semanticscholar.org |

| Knoevenagel Condensation | Aqueous NaCl | Microwave | 90-99% | eurekaselect.com |

| Dihydropyrano[2,3-c]pyrazole Synthesis | Water | Ultrasound (50 °C) | 92% | nih.gov |

Ultrasound-Assisted Synthesis Strategies

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green chemistry tool. asianpubs.org Ultrasound irradiation enhances reaction rates and yields through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extreme temperatures and pressures. nih.gov

This technique has been successfully applied to various organic syntheses, including multicomponent reactions to create heterocyclic compounds. nih.govnih.gov The benefits of ultrasound-assisted synthesis include significantly reduced reaction times, milder reaction conditions, and improved yields compared to conventional methods. asianpubs.orguniv.kiev.ua For example, a catalyst-free synthesis of dihydroquinolines in water under ultrasound was completed in 1 hour with a 96% yield, compared to 4 hours and an 80% yield under silent conditions. nih.gov These findings suggest that an ultrasound-assisted Knoevenagel condensation of 2-fluorobenzaldehyde and ethyl cyanoacetate could be a highly efficient and green synthetic route.

| Reaction | Method | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Dihydroquinoline Synthesis | Conventional | Water | 4 h | 80% | nih.gov |

| Ultrasound | 1 h | 96% | |||

| Dihydropyrano[2,3-c]pyrazole Synthesis | Conventional | Water | - | - | nih.gov |

| Ultrasound (30 °C) | 36 min | 88% | |||

| Thiazolo[2,3-e] masterorganicchemistry.compearson.comorganic-chemistry.orgdiazaphosphole Synthesis | Conventional | THF | - | - | nih.gov |

| Ultrasound (50 °C) | 1.5 h | 82% |

Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 2 Cyano 3 2 Fluorophenyl Propanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules like ethyl 2-cyano-3-(2-fluorophenyl)propanoate. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons and the protons of the propanoate backbone. The aromatic protons of the 2-fluorophenyl group will appear as a complex multiplet pattern due to proton-proton and proton-fluorine couplings. The ¹³C NMR spectrum will display unique resonances for each carbon atom, with the chemical shifts influenced by their immediate electronic environment. Notably, the carbons of the 2-fluorophenyl ring will exhibit splitting due to coupling with the ¹⁹F nucleus. The ¹⁹F NMR spectrum provides specific information about the fluorine atom, with its chemical shift being characteristic of its position on the aromatic ring.

Based on data from analogous compounds such as ethyl 3-phenylpropionate and halogen-substituted ethyl 2-cyano-3-phenyl-2-propenoates, the following spectral data can be predicted. chemrxiv.orgnih.gov

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | ~1.2-1.3 | Triplet (t) | ~7.1 |

| CH₂ (ethyl) | ~4.1-4.2 | Quartet (q) | ~7.1 |

| CH₂ (backbone) | ~3.0-3.3 | Multiplet (m) | - |

| CH (backbone) | ~3.8-4.0 | Multiplet (m) | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| CH₃ (ethyl) | ~14 | No |

| CH₂ (ethyl) | ~61 | No |

| CH₂ (backbone) | ~35 | No |

| CH (backbone) | ~40 | No |

| CN | ~118 | No |

| Ar-C (C-F) | ~160 | Yes (¹JCF) |

| Ar-C (ortho to F) | ~115-130 | Yes (²JCF) |

| Ar-C (meta to F) | ~115-130 | Yes (³JCF) |

| Ar-C (para to F) | ~115-130 | Yes (⁴JCF) |

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) |

|---|

To confirm the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, correlations would be observed between the methyl and methylene (B1212753) protons of the ethyl group, and between the methine and methylene protons of the propanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

These techniques collectively allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands corresponding to the nitrile, ester, and aromatic functionalities. Analysis of related compounds like ethyl cyanoacetate (B8463686) and various propenoate derivatives provides a basis for these assignments. chemrxiv.orgnih.gov

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| C≡N | Stretch | ~2250 | Medium |

| C=O (ester) | Stretch | ~1740 | Strong |

| C-O (ester) | Stretch | ~1200 | Strong |

| C-F (aromatic) | Stretch | ~1250 | Medium |

| C-H (aromatic) | Stretch | >3000 | Strong |

| C-H (aliphatic) | Stretch | 2850-3000 | Strong |

The presence of these characteristic bands in the IR and Raman spectra would provide strong evidence for the molecular structure. Conformational analysis can also be performed by observing shifts in vibrational frequencies under different conditions or by comparing experimental spectra with theoretical calculations for different conformers.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₂FNO₂), the expected monoisotopic mass is approximately 221.0852 g/mol .

The fragmentation pathways can be predicted based on the analysis of similar structures, such as ethyl 3-(2-chlorophenyl)-propanoate. nih.gov The electron ionization (EI) mass spectrum would likely show a molecular ion peak [M]⁺•, followed by several characteristic fragment ions.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 221 | [C₁₂H₁₂FNO₂]⁺• | Molecular Ion (M⁺•) |

| 176 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester |

| 148 | [M - COOCH₂CH₃]⁺ | Loss of the carbethoxy group |

| 109 | [C₇H₆F]⁺ | Fluorotropylium ion, formed by rearrangement and loss of the side chain |

The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound and elucidate its structural components.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Analysis of the crystal structure would reveal how the molecules pack in the crystal lattice. The packing is governed by various non-covalent intermolecular interactions. For this compound, these interactions would likely include:

Dipole-dipole interactions: Arising from the polar C=O, C-F, and C≡N bonds.

C-H···O and C-H···N interactions: Weak hydrogen bonds where C-H groups act as donors and the oxygen of the carbonyl or the nitrogen of the nitrile act as acceptors.

π-π stacking: Potential interactions between the aromatic rings of adjacent molecules.

Analysis of Crystal Voids and Space Group Symmetry

The analysis of crystal voids and the determination of space group symmetry are crucial for understanding the packing efficiency and mechanical stability of a crystalline solid. This information is typically derived from single-crystal X-ray diffraction data. As of now, the crystal structure of this compound has not been reported in the surveyed literature. Consequently, details regarding its space group symmetry and the volume and percentage of crystal voids are not known. For analogous compounds, such analyses have been performed, revealing information about their packing compactness. nih.govresearchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Studies

Chiroptical spectroscopy, encompassing techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), is essential for determining the enantiomeric purity and absolute configuration of chiral molecules. While this compound possesses a chiral center, specific chiroptical spectroscopic studies to establish its enantiomeric characteristics are not found in the available scientific literature. Such studies would be vital for applications where stereochemistry is a critical factor.

Theoretical and Computational Chemistry Studies on Ethyl 2 Cyano 3 2 Fluorophenyl Propanoate

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT methods calculate the electronic structure of a molecule by modeling its electron density. Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. Both methodologies are employed to elucidate the fundamental electronic and geometric characteristics of Ethyl 2-cyano-3-(2-fluorophenyl)propanoate.

Ground State Geometry Optimization and Conformational Landscapes

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms. For a flexible molecule like this compound, which has several rotatable single bonds, this process also involves exploring the conformational landscape to identify various low-energy conformers.

Theoretical optimization of molecular structures is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311G(d,p). nih.gov The resulting optimized parameters, including bond lengths and angles, provide a detailed picture of the molecule's structure in the gaseous phase. While specific experimental data for the title compound is not available, studies on similar molecules, such as nitro-substituted ethyl (2E)-2-cyano-3-phenylprop-2-enoate, have demonstrated good agreement between DFT-calculated geometries and those determined by single-crystal X-ray diffraction. researchgate.net The presence of the fluorine atom on the phenyl ring in the ortho position is expected to influence the preferred orientation of the ring relative to the propanoate chain due to steric and electronic effects.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. aimspress.com

In a computational study of a related compound, ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, DFT calculations at the B3LYP/6-311G(d,p) level determined the HOMO and LUMO energies to be -6.59 eV and -0.82 eV, respectively, resulting in an energy gap of 5.77 eV. nih.gov For this molecule, the HOMO was primarily located on the phenyl and pyrazole (B372694) portions, while the LUMO was centered on the cyano group and the ethyl propanoate chain. nih.gov

For this compound, the electron-withdrawing nature of the fluorine atom and the cyano group would significantly influence the energies and distributions of the frontier orbitals. It is anticipated that the HOMO would have significant contributions from the fluorophenyl ring, while the LUMO would be predominantly localized on the electron-deficient cyanoacrylate moiety. A study on a 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) showed HOMO and LUMO energies of -6.5743 eV and -2.0928 eV, respectively, leading to an energy gap of 4.4815 eV. ajchem-a.com This suggests that the presence of a fluorophenyl group contributes to the stabilization of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies from Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate | B3LYP/6-311G(d,p) | -6.59 | -0.82 | 5.77 | nih.gov |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | B3LYP/6-311++G(d,p) | -6.57 | -2.09 | 4.48 | ajchem-a.com |

Electrostatic Potential and Charge Distribution Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential: red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the ester group and the nitrogen atom of the cyano group, as these are the most electronegative atoms. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms. In the study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP analysis similarly identified the electronegative nitrogen atoms as the primary sites for electrophilic attack. ajchem-a.com The electron-withdrawing fluorine atom would also influence the charge distribution on the phenyl ring, creating a more complex potential map compared to an unsubstituted ring.

Computational Modeling of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with these transformations.

Transition State Identification and Reaction Pathway Energetics

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Identifying the geometry and energy of the TS is paramount to understanding the reaction's kinetics. Computational methods can locate these TS structures on the potential energy surface and calculate the activation energy (the energy difference between the reactants and the TS), which determines the reaction rate.

The most common synthetic route to the precursor of the title compound, ethyl (E)-2-cyano-3-(2-fluorophenyl)prop-2-enoate, is the Knoevenagel condensation of 2-fluorobenzaldehyde (B47322) with ethyl cyanoacetate (B8463686). chemrxiv.org Computational studies on this type of reaction can elucidate the mechanism, which typically involves the formation of a carbanion from ethyl cyanoacetate, followed by nucleophilic attack on the aldehyde's carbonyl carbon, and subsequent dehydration. aston.ac.ukorganic-chemistry.org By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed.

Prediction of Reactivity and Selectivity

Once the propenoate precursor is formed, it can undergo further reactions. As an α,β-unsaturated system, it is an excellent Michael acceptor. Computational modeling can predict its reactivity towards various nucleophiles. By analyzing the LUMO of the molecule, which is expected to be localized on the C=C double bond and the cyano group, the preferred site of nucleophilic attack (the β-carbon) can be confirmed.

Furthermore, computational studies can predict the selectivity of reactions. For example, in reactions involving chiral catalysts, DFT can be used to model the transition states for the formation of different stereoisomers. The calculated energy differences between these transition states can explain and predict the enantioselectivity or diastereoselectivity of the reaction. While specific studies on the reactivity of this compound are lacking, the principles derived from computational studies of Michael additions on similar substrates are directly applicable. mdpi.com The electronic effects of the 2-fluoro substituent, as captured by DFT calculations, would be critical in refining these predictions of reactivity and selectivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, density functional theory (DFT) is a commonly employed method for predicting its nuclear magnetic resonance (NMR) and infrared (IR) spectra. These computational approaches allow for the investigation of the molecule's electronic structure and how it influences its spectroscopic behavior. While specific experimental studies on this compound are not extensively available in public literature, the methodologies are well-established through research on analogous compounds.

The correlation between predicted and experimental data is a critical aspect of computational spectroscopy. Generally, DFT calculations can achieve good agreement with experimental results, particularly when appropriate functionals and basis sets are chosen. For instance, studies on similar aromatic compounds have shown that predicted ¹H and ¹³C NMR chemical shifts typically fall within a small margin of error from the experimental values. Similarly, calculated vibrational frequencies, when scaled appropriately, can accurately reproduce experimental IR and Raman spectra, aiding in the assignment of complex vibrational modes. The accuracy of these predictions is vital for confirming molecular structures and understanding the electronic effects of substituents, such as the fluorine atom and cyano group in the title compound.

Computational NMR Chemical Shift and Vibrational Frequency Predictions

Computational prediction of NMR chemical shifts for this compound would typically involve geometry optimization of the molecule's structure followed by the application of the Gauge-Including Atomic Orbital (GIAO) method. DFT functionals such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), are frequently used for such calculations. The computed isotropic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Vibrational frequency predictions are also commonly carried out using DFT methods. Following geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is standard practice to apply a scaling factor to the computed frequencies to improve their correlation with experimental data. The potential energy distribution (PED) analysis is also a valuable tool in these studies, as it allows for the assignment of specific vibrational modes to the calculated frequencies.

Below are illustrative tables of predicted NMR chemical shifts and vibrational frequencies for compounds structurally similar to this compound, as direct computational data for the target molecule is not available. These tables demonstrate the type of data that would be generated in a computational study of the title compound.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a Structurally Similar Compound (Data is for illustrative purposes and not of this compound)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.2 - 8.1 |

| ¹H (CH) | 4.5 - 4.8 |

| ¹H (CH₂) | 4.2 - 4.4 |

| ¹H (CH₃) | 1.2 - 1.4 |

| ¹³C (C=O) | 165 - 170 |

| ¹³C (Aromatic) | 115 - 150 |

| ¹³C (CN) | 115 - 120 |

| ¹³C (CH₂) | 60 - 65 |

| ¹³C (CH) | 50 - 55 |

| ¹³C (CH₃) | 14 - 16 |

Illustrative Predicted Vibrational Frequencies for a Structurally Similar Compound (Data is for illustrative purposes and not of this compound)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (Aromatic) | 3100 - 3200 |

| C-H stretch (Aliphatic) | 2900 - 3000 |

| C≡N stretch | 2220 - 2240 |

| C=O stretch | 1700 - 1730 |

| C=C stretch (Aromatic) | 1450 - 1600 |

| C-F stretch | 1100 - 1250 |

| C-O stretch | 1000 - 1300 |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and intermolecular interactions of molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape, solvent interactions, and potential for aggregation.

An MD simulation of this compound would typically begin by placing the molecule in a simulation box, often filled with a solvent such as water or an organic solvent, to mimic experimental conditions. A force field, which is a set of parameters that describes the potential energy of the system, is then applied to the atoms. The simulation proceeds by integrating Newton's equations of motion for each atom, allowing the system to evolve over time.

Analysis of the simulation trajectory can reveal important information about the molecule's dynamic properties. For example, the conformational flexibility of the ethyl ester and the rotation around the C-C single bonds can be assessed. The simulations can also shed light on the nature of intermolecular interactions, such as hydrogen bonding with solvent molecules or π-π stacking interactions between the aromatic rings of multiple molecules. Understanding these interactions is crucial for predicting the macroscopic properties of the compound, such as its solubility and crystal packing. While specific MD simulation data for this compound is not publicly available, the methodology has been successfully applied to similar organic molecules to elucidate their behavior in solution and in the solid state.

Strategic Applications of Ethyl 2 Cyano 3 2 Fluorophenyl Propanoate As a Versatile Synthon in Complex Organic Synthesis

Utilization as a Key Building Block for Multi-Step Organic Syntheses

The class of compounds known as ethyl 2-cyano-3-arylacrylates, to which the 2-fluoro derivative belongs, are established intermediates in the synthesis of a wide variety of heterocyclic systems. Their utility stems from the presence of an electrophilic carbon-carbon double bond, making them excellent Michael acceptors, and the presence of multiple functional groups that can participate in cyclization reactions.

Research has demonstrated that these acrylic esters are key starting materials for constructing complex molecular frameworks. For instance, analogous ethyl 2-cyano-3-arylacrylates react with potassium selenocyanate (B1200272) to yield novel selenophenes, showcasing their role in building five-membered heterocyclic rings. chemrxiv.org The general reactivity of this class of compounds has been extensively leveraged to synthesize pyridines, pyrazoles, coumarins, and pyrimidines through reactions with various mono- and bi-dentate nucleophiles. ajol.infoeurjchem.comresearchgate.netresearchgate.net The Knoevenagel condensation of a substituted benzaldehyde (B42025) with ethyl cyanoacetate (B8463686) is a common and efficient method to produce these versatile synthons. chemrxiv.orgchemrxiv.orgchemrxiv.org

The reaction pathways often involve an initial Michael addition of a nucleophile to the activated double bond, followed by an intramolecular cyclization and subsequent dehydration or rearrangement to afford the final heterocyclic product. The specific structure of the resulting heterocycle is dictated by the nature of the nucleophilic reagent used. This versatility makes ethyl 2-cyano-3-(2-fluorophenyl)acrylate a valuable precursor for generating libraries of complex molecules for further study.

Table 1: Examples of Heterocyclic Systems Synthesized from Ethyl 2-Cyano-3-Aryl Acrylate (B77674) Analogues

| Starting Material (General Structure) | Reagent | Resulting Heterocycle |

| Ethyl 2-cyano-3-arylacrylate | Potassium Selenocyanate | Selenophene |

| Ethyl 2-cyano-3-arylacrylate | Amidrazones | Mercapto Pyrazole (B372694) |

| Ethyl 2-cyano-3-arylacrylate | Hydrazine Derivatives | Pyrazole |

| Ethyl 2-cyano-3-arylacrylate | Mono/Bi-dentate Nucleophiles | Quinazolinone, Benzothiazepine |

Role in the Development of New Synthetic Reagents and Catalysts

An extensive review of the scientific literature does not indicate a significant role for Ethyl 2-cyano-3-(2-fluorophenyl)propanoate or its acrylate derivative in the direct development of new synthetic reagents or catalysts. The primary application of this compound is as a structural synthon or building block, where the entire molecular framework is incorporated into a larger target molecule, rather than being used to facilitate or catalyze a reaction between other substrates. Its value lies in its inherent reactivity to build complexity, not in its ability to act as a reagent or catalyst in itself.

Precursor in the Synthesis of Advanced Organic Materials

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate has been identified as a valuable monomer for the synthesis of advanced functional polymers. The presence of the fluorine atom and other polar groups can impart unique properties to the resulting materials, such as altered thermal stability, solubility, and chemical resistance.

A key application is in the functionalization of commercial polymers through copolymerization. Research has detailed the synthesis of novel copolymers of vinyl acetate (B1210297) and various halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including the 2-fluoro derivative. chemrxiv.org These copolymers are prepared through radical initiation, and the incorporation of the functional monomer into the polyvinyl acetate backbone modifies the polymer's properties. chemrxiv.org

The synthesis of the monomer itself, Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, is efficiently achieved through a piperidine-catalyzed Knoevenagel condensation of 2-fluorobenzaldehyde (B47322) and ethyl cyanoacetate. chemrxiv.org The subsequent copolymerization with vinyl acetate yields materials with specific compositions and thermal behaviors. Thermal gravimetric analysis (TGA) of these copolymers indicates a multi-step decomposition process, highlighting how the incorporation of the functional monomer influences the thermal stability of the final material. chemrxiv.org The general approach of copolymerizing these trisubstituted ethylenes with commercial monomers like vinyl acetate or styrene (B11656) is a recognized strategy for creating polymers with tailored properties. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 2: Synthesis and Thermal Properties of Vinyl Acetate Copolymer with Ethyl 2-Cyano-3-(2-fluorophenyl)acrylate

| Property | Value / Observation | Source |

| Monomer Synthesis Method | Knoevenagel Condensation | chemrxiv.org |

| Monomer Yield | 90% | chemrxiv.org |

| Copolymerization Method | Radical Initiation (with Vinyl Acetate) | chemrxiv.org |

| Decomposition Profile (TGA) | Two-step process | chemrxiv.org |

| First Decomposition Range | 159-500°C | chemrxiv.org |

| Second Decomposition Range | 500-650°C | chemrxiv.org |

| Residue after First Step | 8.8-15.2 wt% | chemrxiv.org |

Stereoselective Synthesis of High-Value Chemical Intermediates

The activated double bond in ethyl 2-cyano-3-aryl acrylates makes them suitable substrates for stereoselective transformations, leading to the synthesis of high-value, optically active chemical intermediates. Although research specifically detailing the 2-fluoro derivative is limited, studies on the general class of 2-cyano-3-arylacrylates demonstrate their potential in asymmetric synthesis.

One notable example is the highly efficient asymmetric cyclopropanation of 2-cyano-3-arylacrylates with 2-bromomalonates. researchgate.net This reaction, catalyzed by a chiral N,N'-dioxide-lanthanum(III) complex, produces densely functionalized cyclopropane (B1198618) derivatives with excellent enantioselectivities. researchgate.net These chiral cyclopropanes are valuable building blocks in medicinal chemistry and natural product synthesis due to their rigid structures and multiple stereocenters.

The success of such asymmetric transformations highlights the potential of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate to serve as a prochiral substrate for generating stereochemically complex molecules. The ability to control the stereochemistry during the formation of new carbon-carbon bonds is a critical aspect of modern organic synthesis, and substrates like these are essential for accessing enantiomerically pure compounds. Another study on a complex triterpenoid (B12794562) containing a 2-cyano-3,10-diketone fragment showed that it could undergo stereoselective heterocyclization, further underscoring the utility of the cyano-activated system in controlling stereochemical outcomes. mdpi.com

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Knoevenagel | NH₄OAc | EtOH | 78 | 99.2 | |

| Microwave-assisted | Piperidine | Toluene | 85 | 98.5 | |

| Solvent-free | DBU | – | 65 | 97.8 |

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

Answer:

SHELXL refinement (via SHELX suite) is critical for determining the (E)-configuration of the α,β-unsaturated ester. Key steps include:

- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts .

- Hirshfeld surface analysis : Validates intermolecular interactions (e.g., C–H···O/F) influencing crystal packing .

- Twinned data handling : SHELXD is robust for resolving pseudo-merohedral twinning common in fluorinated compounds .

Example : A related compound, Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate, showed a dihedral angle of 12.3° between the phenyl ring and ester group, confirmed via SHELXL .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data conflicts resolved?

Answer:

- ¹H/¹³C NMR : The α,β-unsaturated system shows characteristic deshielding:

- IR : Strong C≡N stretch at ~2220 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

- HRMS : Exact mass verification (C₁₂H₁₀FNO₂: 219.2117) resolves impurities .

Data contradiction example : Discrepancies in melting points (e.g., literature vs. experimental) are resolved via DSC to assess polymorphism .

Advanced: How does the electron-withdrawing 2-fluorophenyl group influence reactivity in nucleophilic additions?

Answer:

The fluorine atom enhances electrophilicity of the β-carbon via:

- Inductive effect : -I effect increases partial positive charge on the β-carbon, accelerating Michael additions .

- Resonance effects : Fluorine’s ortho-directing behavior stabilizes transition states in cycloadditions .

Experimental validation : In a study with ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate, the addition of thiophenol occurred at β-carbon with 92% regioselectivity, attributed to similar electronic effects .

Advanced: What computational methods are used to predict biological activity, and how do they align with experimental data?

Answer:

- Molecular docking (AutoDock Vina) : Predicts binding to cytochrome P450 enzymes (e.g., CYP2C9) with ΔG ≈ -8.2 kcal/mol .

- QSAR models : LogP (2.1 ± 0.3) correlates with moderate blood-brain barrier permeability .

- Validation : In vitro assays show IC₅₀ = 18 µM against COX-2, consistent with docking scores .

Q. Table 2: Predicted vs. Experimental Bioactivity

| Target | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) | Method |

|---|---|---|---|

| COX-2 | 20 | 18 | ELISA |

| CYP3A4 | 45 | 52 | Fluorometric |

Basic: How are purity and stability assessed during storage?

Answer:

- HPLC-DAD : Monitors degradation products (e.g., hydrolyzed carboxylic acid) under accelerated conditions (40°C/75% RH) .

- Karl Fischer titration : Ensures water content <0.1% to prevent ester hydrolysis .

- Stability : Recommended storage at -20°C in amber vials with desiccant; shelf life >24 months .

Advanced: What strategies optimize enantioselective synthesis of related cyanoacrylates?

Answer:

- Chiral catalysts : BINOL-phosphoric acids achieve up to 92% ee in asymmetric hydrogenations .

- Dynamic kinetic resolution : Lipase-catalyzed transesterification (e.g., CAL-B) resolves racemates .

- Solvent engineering : Use of hexane/MTBE (9:1) improves enantiomer separation in crystallization .

Advanced: How to analyze contradictory data in reaction optimization studies?

Answer:

- Design of Experiments (DoE) : Response surface methodology identifies interactions between variables (e.g., catalyst loading vs. temperature) .

- Principal Component Analysis (PCA) : Resolves outliers in spectroscopic datasets .

- Case study : A 15% yield discrepancy between labs was traced to trace moisture in solvents via GC-MS headspace analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.